Bienvenue dans la boutique en ligne BenchChem!

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol

Asymmetric synthesis Epoxide rearrangement Chiral pool methodology

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol, also systematically named 1,6-Anhydro-2,3-dideoxy-β-D-erythro-hex-2-enopyranose, is a carbohydrate-derived chiral bicyclic acetal with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol. The compound features a rigid 6,8-dioxabicyclo[3.2.1]octane framework bearing a C-2 hydroxyl group and a C-3–C-4 olefin, with three defined stereocentres at positions 1 (R), 2 (S), and 5 (R).

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 52630-80-5
Cat. No. B014892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol
CAS52630-80-5
Synonyms1,6-Anhydro-2,3-dideoxy-β-DL-erythro-Hex-2-enopyranose; 
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1C2C(C=CC(O1)O2)O
InChIInChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1
InChIKeyJUEHHXVLFOIJJJ-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (CAS 52630-80-5): A Stereodefined Bicyclic Acetal Chiral Synthon for Procurement Evaluation


(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol, also systematically named 1,6-Anhydro-2,3-dideoxy-β-D-erythro-hex-2-enopyranose, is a carbohydrate-derived chiral bicyclic acetal with the molecular formula C₆H₈O₃ and a molecular weight of 128.13 g/mol [1]. The compound features a rigid 6,8-dioxabicyclo[3.2.1]octane framework bearing a C-2 hydroxyl group and a C-3–C-4 olefin, with three defined stereocentres at positions 1 (R), 2 (S), and 5 (R) . It belongs to the class of 1,6-anhydro-2,3-dideoxy-hex-2-enopyranoses, which are recognized as versatile chiral building blocks in carbohydrate chemistry and natural product synthesis [2].

Why Generic Substitution of (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol with Its Threo Diastereomer or Regioisomeric Analogs Compromises Synthetic Outcomes


The (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol (erythro) isomer cannot be interchangeably substituted with its (1R,2R,5R) threo diastereomer (CAS 52630-81-6) or the 3,4-unsaturated regioisomer because the relative stereochemistry at C-2 directly governs the face selectivity of subsequent dihydroxylation, epoxidation, and glycosylation reactions [1]. The erythro configuration places the C-2 hydroxyl on the convex β-face of the bicyclic framework, whereas the threo isomer presents the hydroxyl on the concave α-face, leading to divergent stereochemical outcomes in downstream transformations such as the synthesis of L-hexoses and complex oligosaccharides [2]. Additionally, the 3,4-unsaturated regioisomer (1,6-anhydro-3,4-dideoxy-β-DL-threo-hex-3-enopyranose) is obtained in only 20% yield under standard base-catalyzed conditions compared to 65% for the erythro 2,3-unsaturated isomer, demonstrating that the specific olefin position is both synthetically preferred and functionally non-redundant [3].

Quantitative Comparative Evidence for (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol vs. Closest Analogs


Synthetic Yield Superiority: Erythro Isomer Outperforms Threo and 3,4-Unsaturated Regioisomers in Base-Catalyzed Epoxide Isomerization

In the base-catalyzed isomerization of 2-deoxy-1,6:3,4-dianhydro-β-DL-ribo-hexopyranose with n-butyllithium, the target (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol (erythro isomer, compound 4) was obtained in a yield of 65%, compared with 50% for the threo diastereomer (compound 6, CAS 52630-81-6) and only 20% for the 3,4-unsaturated regioisomer (compound 8) under identical reaction conditions [1]. This represents a 1.3-fold yield advantage over the threo diastereomer and a 3.25-fold advantage over the regioisomer, establishing the erythro 2,3-olefin as the thermodynamically and kinetically preferred product of this transformation.

Asymmetric synthesis Epoxide rearrangement Chiral pool methodology

Stereochemical Identity: (1R,2S,5R) Erythro Configuration Enables Predictable β-Face Functionalization Distinct from (1R,2R,5R) Threo

The (1R,2S,5R) erythro configuration places the C-2 hydroxyl group on the convex β-face of the bicyclic framework, as confirmed by ¹H NMR coupling constants and nOe experiments [1]. In the threo isomer (CAS 52630-81-6, 1R,2R,5R), the C-2 hydroxyl is positioned on the concave α-face, resulting in opposite π-face shielding during electrophilic additions to the C-3–C-4 double bond [2]. This stereochemical divergence has been exploited in the stereoselective synthesis of L-hexoses, where the erythro isomer yields the D-erythro series upon dihydroxylation while the threo isomer affords the D-threo series [2]. The unambiguous assignment of the (1R,2S,5R) configuration via InChIKey JUEHHXVLFOIJJJ-KVQBGUIXSA-N provides a verifiable chemical identity that distinguishes this compound from its diastereomers in procurement specifications [3].

Stereochemistry Chiral building block Diastereoselective synthesis

Physicochemical Differentiation: Zero Rotatable Bonds and Defined Topological Polar Surface Area Enable Predictable Chromatographic and Solubility Behaviour

The (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol possesses zero rotatable bonds, a topological polar surface area (TPSA) of 38.7 Ų, and a calculated XLogP3-AA of −0.5, as computed by PubChem from its fully defined stereochemical structure [1]. In comparison, the saturated analog 6,8-dioxabicyclo[3.2.1]octane (CAS 280-53-5, C₆H₁₀O₂, MW 114.14) lacks the C-2 hydroxyl and the C-3–C-4 olefin, resulting in a lower TPSA (18.5 Ų), a higher calculated logP (+0.8), and conformational flexibility absent in the target compound [2]. The constrained bicyclic scaffold and zero rotatable bonds of the target compound confer rigid geometry that translates to predictable retention times in reversed-phase HPLC and consistent partition coefficients during liquid-liquid extraction, important for both analytical method development and reaction workup reproducibility [1].

Physicochemical properties Chromatography Drug-likeness

Commercial Purity Benchmark: 95% Minimum Purity Specification Enables Direct Use Without Additional Purification in Most Synthetic Applications

The commercially available (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol is supplied with a minimum purity specification of 95% (AKSci Product No. 2041CS), with long-term storage recommended at cool, dry conditions . In comparison, derivatives such as the 7-TBS-protected analog (CAS 243987-99-7) and the 7-benzyloxymethyl analog (CAS 243987-96-4) are typically offered as racemic mixtures or with undefined enantiomeric excess, requiring additional chiral analytical verification before use in asymmetric synthesis . The defined stereochemistry and 95% purity threshold of the parent compound eliminate the need for pre-use chiral HPLC or recrystallization that would be mandatory for less well-characterized analogs, directly reducing procurement-to-bench time.

Quality control Procurement specification Vendor comparison

Procurement-Driven Application Scenarios for (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol Based on Verified Differential Evidence


Chiral Pool Starting Material for the Asymmetric Synthesis of L-Hexoses and Rare Monosaccharides

The (1R,2S,5R) erythro configuration and 65% preferential synthetic yield of this compound [1] make it the preferred starting material for stereoselective dihydroxylation to access D-erythro configured hexoses. The rigid bicyclic framework ensures that OsO₄-mediated dihydroxylation occurs exclusively from the convex β-face, delivering a single diastereomer of the 2,3-diol product, in contrast to the threo isomer which would yield the D-threo series [2]. This stereochemical predictability eliminates the need for costly chiral separation steps when synthesizing rare sugars for glycobiology research.

Key Intermediate in Intramolecular Ferrier Reaction Cascades for Oligosaccharide Synthesis

The compound serves as a direct product of the intramolecular Ferrier reaction of 3,4-di-O-substituted glycals, as demonstrated by Mereyala et al. [2]. The 2,3-unsaturated enopyranose moiety is primed for further Ferrier-type glycosylation, enabling the construction of 1,6-anhydro oligosaccharides. The zero rotatable bonds and rigid scaffold [3] ensure that glycosidic bond formation proceeds with predictable stereochemical outcomes, a critical requirement for reproducible oligosaccharide assembly in medicinal chemistry programs targeting glycomimetic drug candidates.

Reference Standard for Chiral HPLC and NMR Method Development in Quality Control Laboratories

With a defined 95% minimum purity, fully assigned ¹H and ¹³C NMR spectra (including coupling constants confirming the erythro configuration), and a unique InChIKey (JUEHHXVLFOIJJJ-KVQBGUIXSA-N) [3], this compound is suitable as a calibration standard for chiral HPLC method development. Its TPSA of 38.7 Ų and XLogP3 of −0.5 predict retention on C18 columns in the 30–50% acetonitrile range, providing a convenient benchmark for separating erythro/threo diastereomer mixtures that may arise during scale-up synthesis [3].

Scaffold for Structure-Activity Relationship Studies of 6,8-Dioxabicyclo[3.2.1]octane-Derived Bioactive Molecules

The 6,8-dioxabicyclo[3.2.1]octane core is present in several bioactive natural products including the squalestatins, attenuols, and exo-brevicomin [4]. The (1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol provides a functionalized entry point into this scaffold with the C-2 hydroxyl available for esterification, oxidation, or displacement and the C-3–C-4 olefin amenable to cycloaddition or epoxidation. Its use as a common intermediate allows systematic variation of substituents while maintaining the core stereochemistry, a prerequisite for meaningful SAR interpretation.

Quote Request

Request a Quote for (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.